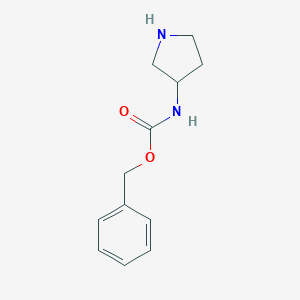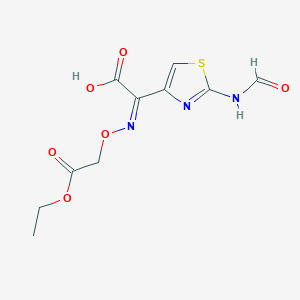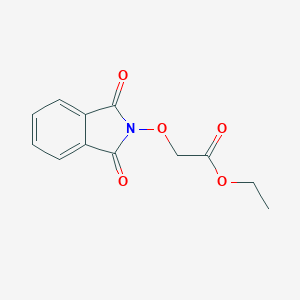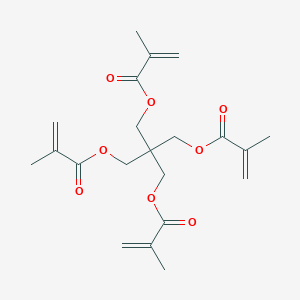
メタンオン、(6-メトキシ-1-ナフタレンイル)(1-ペンチル-1H-インドール-3-イル)-
概要
説明
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, is a synthetic compound that has been studied for its potential applications in scientific research. It is a structural analog of the naturally occurring neurotransmitter serotonin, and has been used in a variety of laboratory experiments to study the effects of serotonin on biochemical and physiological processes.
科学的研究の応用
合成カンナビノイド受容体アゴニスト
JWH 081は合成カンナビノイド受容体アゴニストに分類されます . これらの化合物は、マリファナの主要な精神活性成分であるTHCの効果を模倣するように設計されています。JWH 081は脳や他の臓器のCB1およびCB2カンナビノイド受容体に結合し、鎮痛、幸福感、リラックス、知覚の変化などの効果をもたらす可能性があります。この分野の研究は、これらの化合物の薬理学的プロファイルとその潜在的な治療用途または健康上のリスクを理解することに焦点を当てています。
代謝経路分析
JWH 081などの合成カンナビノイドの代謝経路を理解するために研究が行われています . シトクロムP450など、その代謝に関与する酵素を特定することは、その薬物動態と他の物質との相互作用を理解するために不可欠です。この研究は、これらの物質によって引き起こされる副作用に対する解毒剤または治療法の開発にも貢献する可能性があります。
毒性学および安全性プロファイリング
合成カンナビノイドは重篤な副作用と関連しているため、毒性学的研究は不可欠です . これらの研究では、JWH 081などの化合物の安全性プロファイルが評価され、毒性レベル、潜在的な発がん性、および人間の健康に対するリスクが決定されます。この研究は、規制当局が安全ガイドラインを確立し、医療従事者が中毒のケースを管理するために不可欠です。
法医学分析と検出
JWH 081は、他の合成カンナビノイドと同様に、その潜在的な乱用のため法医学分析の対象となっています . これらの化合物の感受性が高く、特異的な検出方法を開発することは、法執行機関や薬物検査にとって不可欠です。ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの技術がこの分野で一般的に使用されています。
神経薬理学
神経薬理学の研究は、JWH 081などの合成カンナビノイドがどのように神経系に影響するかを探求しています . これには、神経伝達物質系、神経可塑性、行動への影響を研究することが含まれます。この研究からの洞察は、エンドカンナビノイド系とそのさまざまな神経学的疾患における役割をよりよく理解することにつながる可能性があります。
治療薬の開発
合成カンナビノイドは、レクリエーション目的や乱用と関連付けられることが多いですが、治療薬としての可能性も秘めています . たとえば、慢性の痛み、多発性硬化症、および特定の精神疾患などの病状を治療するために開発することができます。この分野の研究は、マリファナに関連する精神活性作用なしに、治療上の利点を持つ化合物を作り出すことを目指しています。
ケミカルバイオロジーとシグナル伝達
JWH 081は、カンナビノイド受容体を伴うシグナル伝達経路を研究するためのケミカルバイオロジーのツールとして役立ちます . これらの合成カンナビノイドがシグナル伝達経路をどのように活性化または阻害するかを理解することで、研究者はこれらの受容体の生理学的および病理学的役割を解明することができます。
マテリアルサイエンス
JWH 081の直接的な応用ではありませんが、その分子構造の原理は、新規材料の設計を促す可能性があります . たとえば、この化合物がさまざまな受容体と相互作用する能力は、センサーや薬物送達システムなど、分子レベルでの特定の相互作用を必要とする材料で模倣することができます。
Safety and Hazards
作用機序
Target of Action
The primary targets of JWH 081 6-methoxynaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 081 6-methoxynaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . It shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This means that it binds to these receptors and activates them, leading to changes in the signaling pathways they control.
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors, JWH 081 6-methoxynaphthyl isomer triggers a series of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of several ion channels . The exact downstream effects can vary depending on the specific cellular context and the relative expression of CB1 and CB2.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The activation of cannabinoid receptors by JWH 081 6-methoxynaphthyl isomer can have various molecular and cellular effects. For example, it can modulate neurotransmitter release in the brain, which can alter mood and perception . It’s important to note that the use of synthetic cannabinoids can also lead to adverse effects, including neurotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 081 6-methoxynaphthyl isomer. For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Moreover, individual factors, including a person’s genetics, health status, and use of other substances, can also influence its effects .
生化学分析
Biochemical Properties
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is known to interact with the cannabinoid receptors CB1 and CB2 . These receptors are proteins that play a crucial role in the endocannabinoid system, a signaling system in the body that regulates a wide array of physiological processes .
Cellular Effects
The interaction of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- with the cannabinoid receptors can have various effects on cells. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.
Molecular Mechanism
The molecular mechanism of action of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves binding to the cannabinoid receptors, which can lead to the activation or inhibition of various enzymes . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can change over time in laboratory settings. For instance, its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can vary with different dosages in animal models . For instance, there may be threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and it can influence metabolic flux or metabolite levels .
Transport and Distribution
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and it can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can affect its activity or function . For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOBICVPDFZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463926 | |
| Record name | JWH-081 6-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824961-41-3 | |
| Record name | JWH-166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-081 6-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)




![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)


![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)